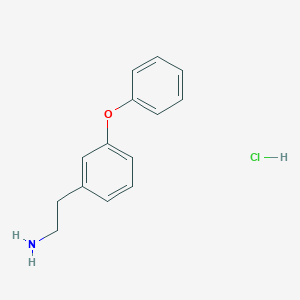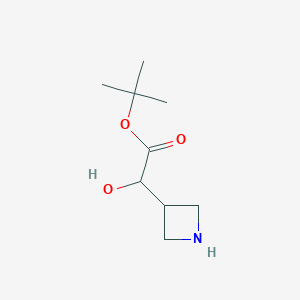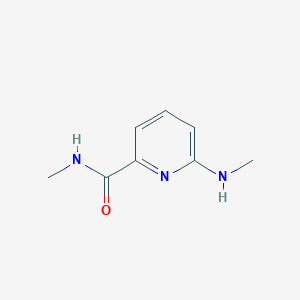![molecular formula C7H15ClN2O3 B13514761 [(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
[(4-Aminopentyl)carbamoyl]formicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a derivative of formic acid and contains an aminopentyl group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 4-aminopentylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
4-Aminopentylamine+Formic Acid+HCl→[(4-Aminopentyl)carbamoyl]formic acid hydrochloride
Industrial Production Methods
In industrial settings, the production of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving precise temperature control and continuous monitoring of reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamoyl compounds .
Applications De Recherche Scientifique
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The aminopentyl group allows the compound to bind to enzymes and proteins, modulating their activity. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: A simpler compound with the formula H2NCOOH, used in the synthesis of carbamates and ureas.
Methyl Carbamate: An ester of carbamic acid, used in organic synthesis and as a pesticide.
Ethyl Carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.
Uniqueness
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is unique due to its aminopentyl group, which provides additional reactivity and versatility compared to simpler carbamates. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H15ClN2O3 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(4-aminopentylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-5(8)3-2-4-9-6(10)7(11)12;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H |
Clé InChI |
ZZARAKNLWIMROH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC(=O)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)

![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)





